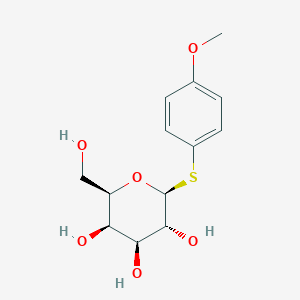
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C7H14N2O·2HCl It is a derivative of pyrrolidinone, a five-membered lactam, and contains an aminopropyl group attached to the nitrogen atom of the pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyrrolidinone with 3-aminopropylamine under controlled conditions. The reaction typically requires a solvent such as methanol or chloroform and is carried out at a temperature range of 25-30°C. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production .
化学反应分析
Types of Reactions
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-(3-Aminopropyl)pyrrolidin-2-one.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.
Medicine: Explored for its anticonvulsant activity and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing
作用机制
The mechanism of action of 1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with enzymes and receptors, potentially modulating their activity. In medicinal applications, it may act on neurotransmitter systems, contributing to its anticonvulsant effects .
相似化合物的比较
Similar Compounds
N-(3-Aminopropyl)pyrrolidin-2-one: A closely related compound with similar structural features.
2-Pyrrolidinone: The parent compound without the aminopropyl group.
Pyrrolidine: A simpler nitrogen-containing heterocycle.
Uniqueness
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride is unique due to the presence of both the aminopropyl group and the pyrrolidinone ring. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C7H16Cl2N2O |
|---|---|
分子量 |
215.12 g/mol |
IUPAC 名称 |
1-(3-aminopropyl)pyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c8-4-2-6-9-5-1-3-7(9)10;;/h1-6,8H2;2*1H |
InChI 键 |
NDTPOAJRULARFC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)CCCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)


![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)







